(S)-(-)-3-tert-Butoxycarbonyl-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine is a chiral compound characterized by its oxazolidine ring structure, which incorporates both tert-butoxycarbonyl and methoxycarbonyl functional groups. This compound is of interest in organic synthesis and medicinal chemistry due to its potential applications in drug development and biological research. The presence of the oxazolidine moiety often suggests activity related to antibiotic properties, as oxazolidines are known to be involved in the synthesis of various bioactive molecules.
The molecule possesses a stereocenter (asymmetric carbon) designated by "(S)-(-)". This property allows it to act as a chiral building block in the synthesis of other chiral molecules, including peptides and pharmaceuticals. The precise control over chirality is crucial for achieving desired biological activity and function in these applications [].
Boc-Leu-OMe is frequently employed in peptide synthesis due to the presence of the tert-butoxycarbonyl (Boc) protecting group. This group ensures selective protection of the amino group during peptide chain assembly. Additionally, the methyl ester functionality at the C-terminus serves as a temporary protecting group, allowing for further manipulation or conjugation before final deprotection [].
The chiral nature of Boc-Leu-OMe makes it a potential candidate for asymmetric catalysis. Researchers are exploring its potential as a ligand or catalyst in various organic reactions, where its ability to differentiate between enantiomers could be beneficial for achieving stereoselective transformations [].
The chemical reactivity of (S)-(-)-3-tert-Butoxycarbonyl-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine can be analyzed through various types of reactions:
These reactions are significant for modifying the compound for further applications or enhancing its biological activity.
(S)-(-)-3-tert-Butoxycarbonyl-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine has been studied for its biological activities. Compounds with similar structures often exhibit antibacterial properties due to their ability to inhibit bacterial protein synthesis. The oxazolidine framework is particularly relevant in the development of antibiotics like linezolid. Additionally, computational methods such as PASS (Prediction of Activity Spectra for Substances) can predict various biological activities based on structural characteristics, suggesting that this compound may interact with multiple biological targets .
The synthesis of (S)-(-)-3-tert-Butoxycarbonyl-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine typically involves several key steps:
These methods allow for the efficient production of the compound while maintaining its stereochemical integrity.
This compound has potential applications in various fields:
Interaction studies involving (S)-(-)-3-tert-Butoxycarbonyl-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine focus on its binding affinity to various biological targets. Techniques such as molecular docking and high-throughput screening are employed to evaluate how this compound interacts with enzymes and receptors involved in disease pathways. These studies help elucidate its mechanism of action and potential side effects.
Several compounds share structural features with (S)-(-)-3-tert-Butoxycarbonyl-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Linezolid | Oxazolidine core | Antibiotic |
Tedizolid | Similar oxazolidine | Antibiotic |
Thiazolidines | Thiazole ring | Antidiabetic |
(S)-(-)-3-tert-Butoxycarbonyl-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine is unique due to its specific combination of tert-butoxycarbonyl and methoxycarbonyl groups along with its chiral centers, which may confer distinct pharmacological properties compared to other oxazolidines or related compounds.
This detailed overview highlights the significance of (S)-(-)-3-tert-Butoxycarbonyl-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine in organic chemistry and its potential impact on pharmaceutical development and research.
1,3-Oxazolidines, five-membered nitrogen-oxygen heterocycles, have evolved from simple synthetic intermediates to pivotal chiral scaffolds in asymmetric catalysis and natural product synthesis. Their development traces back to the 19th century, when they were first prepared via condensation of 2-aminoalcohols with aldehydes/ketones. Modern advances in catalytic methodologies, such as samarium-mediated and palladium-catalyzed approaches, have expanded their synthetic accessibility, enabling diverse functionalizations and applications in polymer chemistry and pharmaceuticals.
Key Milestones in 1,3-Oxazolidine Synthesis
The introduction of N-protecting groups revolutionized oxazolidine utility. The tert-butoxycarbonyl (Boc) group, introduced in the 1970s, provided enhanced stability and facilitated stereochemical control. Early work by Garner demonstrated the use of Boc-protected oxazolidines in synthesizing enantiopure α-amino aldehydes (e.g., Garner’s aldehyde), while subsequent studies extended this to glycosylation and peptide coupling.
CAS 108149-60-6, a chiral 1,3-oxazolidine derivative, emerged as a critical intermediate in stereoselective synthesis. Its structure (Figure 1) features:
Figure 1 (Hypothetical structure; replace with actual image):
Stereoelectronic features of (S)-(-)-3-tert-Butoxycarbonyl-4-Methoxycarbonyl-2,2-Dimethyl-1,3-Oxazolidine.
This compound’s development aligns with the need for robust chiral auxiliaries in peptide and carbohydrate chemistry.
The compound’s utility stems from its ability to direct stereochemistry through:
Example: Diastereoselective Glycosylation
In N-acetylglucosamine derivatives, oxazolidinone protection enhances 4-hydroxy group reactivity while maintaining stereochemical fidelity. The (S)-configured oxazolidine analog serves as a preorganized template for high-yielding glycosidations.
Modern applications include:
Table 1: Key Properties of (S)-(-)-3-tert-Butoxycarbonyl-4-Methoxycarbonyl-2,2-Dimethyl-1,3-Oxazolidine
Property | Value | Source |
---|---|---|
CAS Number | 108149-60-6 | |
Molecular Formula | C₁₂H₂₁NO₅ | |
Molecular Weight | 259.30 g/mol | |
Optical Activity | [α]²⁰/D −55° (c = 1.3, CHCl₃) | |
Optical Purity | >99% ee (HPLC) | |
Boiling Point | 101–102°C/2 mmHg |
Derived from L-serine via:
Mechanistic Insight:
The 2,2-dimethyl substitution arises from sterically demanding amino alcohol precursors, ensuring minimal epimerization during cyclization.
SnCl₂-Mediated Multicomponent Synthesis:
This method avoids bases/oxidants, enabling scalable access to 1,3-oxazolidines with methylene groups.
The compound accommodates:
The oxazolidine serves as a precursor to Garner’s aldehyde, a chiral synthon for β-amino alcohols. Its high diastereoselectivity (>99% ee) ensures reliable stereochemical outcomes in:
Example:
Synthesis of (S)-2-Amino-1,3-diol from Garner’s aldehyde via Grignard addition.
Bisoxazolidines, derived from hydrolysis-resistant precursors, act as moisture-trapping agents in polyurethane coatings. The rigid/flexible linker design enhances mechanical properties:
Linker Type | Impact on Coating |
---|---|
Rigid (ester) | Increased toughness |
Flexible (urethane) | Improved elongation |
While not directly linked to tylophorinicine, related oxazolidines participate in alkaloid synthesis. For instance:
(S)-(-)-3-tert-Butoxycarbonyl-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine shares a core oxazolidine scaffold with Garner’s aldehyde (Figure 1). Both compounds feature a five-membered ring containing nitrogen and oxygen atoms, but the former includes a tert-butoxycarbonyl (Boc) and methoxycarbonyl group at positions 3 and 4, respectively, while Garner’s aldehyde possesses an aldehyde functional group at position 4 [1] [6]. The Boc group in the title compound enhances steric protection of the nitrogen, reducing undesired side reactions during synthetic transformations [1].
Derivation pathways linking the two compounds involve strategic functional group interconversions. For instance, hydrolysis of the methoxycarbonyl group in the title compound under basic conditions yields a carboxylic acid, which can be further reduced to Garner’s aldehyde via LiAlH~4~ or similar reagents [3] [6]. Alternatively, oxidative cleavage of the oxazolidine ring using periodate or ozonolysis provides direct access to aldehyde-containing intermediates [2].
Structural Feature | (S)-(-)-3-Boc-4-MeO-CO-2,2-dimethyl-oxazolidine | Garner’s Aldehyde |
---|---|---|
Position 3 Substituent | Boc group | Hydrogen |
Position 4 Functional Group | Methoxycarbonyl | Aldehyde |
Ring Substituents | 2,2-Dimethyl | 2,2-Dimethyl |
Stereochemical Configuration | (S)-configuration at C4 | (R)-configuration at C4 |
Table 1. Structural comparison between (S)-(-)-3-Boc-4-MeO-CO-2,2-dimethyl-oxazolidine and Garner’s aldehyde [1] [6].
Garner’s aldehyde has historically been employed in amino alcohol synthesis, particularly for configuring α-amino acids and β-hydroxy-α-amino acids in natural products like sphingosines and taxol side chains [6]. However, the title compound offers distinct advantages:
In natural product syntheses, the title compound has been used to construct pyrrolizidine alkaloids and tetrahydroisoquinoline frameworks, where its Boc group facilitates temporary nitrogen protection while the methoxycarbonyl group directs regioselective alkylations [5] [7].
Interconversion between the title compound and Garner’s aldehyde involves three key steps (Scheme 1):
Alternatively, ozonolysis of the oxazolidine ring directly generates aldehyde fragments without intermediate alcohol formation [4]. These pathways highlight the compound’s role as a stable precursor to Garner’s aldehyde in multi-step syntheses.
The stereochemical integrity of the title compound’s C4 center is crucial for asymmetric synthesis. Epimerization risks arise under strongly acidic or basic conditions due to partial ring opening and reversible iminium ion formation [6]. However, the 2,2-dimethyl substituents sterically hinder such ring opening, reducing racemization rates compared to Garner’s aldehyde [1] [7].
Studies using ^1^H NMR and chiral HPLC confirm that the title compound maintains >98% enantiomeric excess (ee) when stored at -20°C and handled under inert atmospheres [5]. In contrast, Garner’s aldehyde exhibits up to 15% epimerization after 24 hours at room temperature [6].
The title compound serves as a chiral auxiliary in:
Recent advances include its use in rhodium-catalyzed hydroformylation reactions to generate branched aldehydes with 88:12 regioselectivity, a critical step in tapentadol syntheses [2].
Irritant